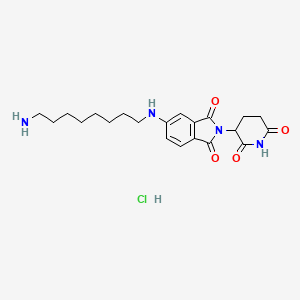
Pomalidomide-5-C8-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5-C8-NH2 (hydrochloride) is a compound based on Pomalidomide, which is a cereblon (CRBN) ligand. This compound is instrumental in the recruitment of CRBN protein and can be linked to the protein ligand via a linker to form proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C8-NH2 (hydrochloride) involves the modification of Pomalidomide to introduce an amino group at the C8 position. This is typically achieved through a series of organic reactions, including amination and hydrochloride salt formation. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Pomalidomide-5-C8-NH2 (hydrochloride) involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and converted into its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5-C8-NH2 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group at the C8 position can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the C8 position .
Scientific Research Applications
Pomalidomide-5-C8-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: Employed in the recruitment of CRBN protein, facilitating the study of protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation, which can be useful in treating various diseases.
Industry: Utilized in the development of novel pharmaceuticals and research tools
Mechanism of Action
Pomalidomide-5-C8-NH2 (hydrochloride) exerts its effects by binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, which aims to selectively degrade disease-causing proteins .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: The parent compound, used as an immunomodulatory agent.
Lenalidomide: Another derivative of thalidomide, used for similar therapeutic purposes.
Thalidomide: The original compound from which Pomalidomide and its derivatives are derived
Uniqueness
Pomalidomide-5-C8-NH2 (hydrochloride) is unique due to its specific modification at the C8 position, which allows it to be used in the synthesis of PROTACs. This modification enhances its ability to recruit CRBN protein and facilitates the targeted degradation of specific proteins, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C21H29ClN4O4 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
5-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C21H28N4O4.ClH/c22-11-5-3-1-2-4-6-12-23-14-7-8-15-16(13-14)21(29)25(20(15)28)17-9-10-18(26)24-19(17)27;/h7-8,13,17,23H,1-6,9-12,22H2,(H,24,26,27);1H |
InChI Key |
FMSPEHPBLAHHCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















